Cas no 968-85-4 (Benzyl-4-cyano-cyclohexylaminopiperidine)

Benzyl-4-cyano-cyclohexylaminopiperidine is a specialized organic compound featuring a piperidine core substituted with a benzyl group, a cyano-cyclohexylamino moiety, and a cyano functional group. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both aromatic and aliphatic components enhances its versatility in chemical transformations, while the cyano group offers opportunities for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in the development of receptor-targeted compounds. The compound's stability and purity are critical for reproducible results in synthetic and medicinal chemistry applications.
Benzyl-4-cyano-cyclohexylaminopiperidine structure
968-85-4 structure
Product Name:Benzyl-4-cyano-cyclohexylaminopiperidine
CAS No:968-85-4
MF:C19H27N3
MW:297.437784433365
CID:816800
PubChem ID:70411
Update Time:2025-05-19

Benzyl-4-cyano-cyclohexylaminopiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarbonitrile,4-(cyclohexylamino)-1-(phenylmethyl)-
    • 1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
    • NSC-73006
    • DTXSID30242512
    • 968-85-4
    • 1-Benzyl-4-(cyclohexylamino)-4-piperidinecarbonitrile
    • NSC 73006
    • 4-PIPERIDINECARBONITRILE, 4-(CYCLOHEXYLAMINO)-1-(PHENYLMETHYL)-
    • NSC73006
    • XK5AD9LE3K
    • UNII-XK5AD9LE3K
    • AKOS024323122
    • EINECS 213-532-5
    • NS00042493
    • 4-(CYCLOHEXYLAMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBONITRILE
    • Benzyl-4-cyano-cyclohexylaminopiperidine
    • Inchi: 1S/C19H27N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1,3-4,7-8,18,21H,2,5-6,9-15H2
    • InChI Key: MNEJRCLOVDRIAQ-UHFFFAOYSA-N
    • SMILES: N(C1CCCCC1)C1(C#N)CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 297.220498
  • Monoisotopic Mass: 297.220498
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.1
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.08
  • Boiling Point: 446.9°Cat760mmHg
  • Flash Point: 224.1°C
  • Refractive Index: 1.572

Benzyl-4-cyano-cyclohexylaminopiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B288850-50mg
Benzyl-4-cyano-cyclohexylaminopiperidine
968-85-4
50mg
$ 50.00 2022-06-07
TRC
B288850-100mg
Benzyl-4-cyano-cyclohexylaminopiperidine
968-85-4
100mg
$ 65.00 2022-06-07
TRC
B288850-500mg
Benzyl-4-cyano-cyclohexylaminopiperidine
968-85-4
500mg
$ 115.00 2022-06-07

Additional information on Benzyl-4-cyano-cyclohexylaminopiperidine

Professional Introduction to Benzyl-4-cyano-cyclohexylaminopiperidine (CAS No. 968-85-4)

Benzyl-4-cyano-cyclohexylaminopiperidine, a compound with the chemical identifier CAS No. 968-85-4, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzyl group, a cyano group, and a cyclohexylamine moiety, contribute to its unique chemical properties and biological interactions.

The benzyl group in Benzyl-4-cyano-cyclohexylaminopiperidine plays a crucial role in modulating the compound's solubility and interaction with biological targets. This group is often employed in medicinal chemistry to enhance pharmacokinetic profiles, ensuring better absorption and distribution within the body. Additionally, the cyano group introduces a polar character to the molecule, which can influence its binding affinity and selectivity towards specific biological receptors.

The cyclohexylamine moiety is another critical component of this compound, contributing to its ability to interact with various enzymes and receptors. Piperidine derivatives are well-documented for their role in central nervous system (CNS) drugs, where they exhibit properties such as analgesic, anxiolytic, and antidepressant effects. The structural flexibility of the cyclohexyl ring allows for optimal positioning of the amine group, facilitating effective binding to target proteins.

Recent advancements in pharmaceutical research have highlighted the potential of Benzyl-4-cyano-cyclohexylaminopiperidine in developing novel therapeutic agents. Studies have demonstrated its efficacy in modulating neurotransmitter systems, making it a promising candidate for treating neurological disorders. The compound's ability to interact with serotonin and dopamine receptors has been particularly noted, suggesting its potential use in managing conditions such as depression and anxiety.

In addition to its neurological applications, Benzyl-4-cyano-cyclohexylaminopiperidine has shown promise in other therapeutic areas. Research indicates that this molecule may exhibit anti-inflammatory properties, making it a valuable candidate for developing treatments for chronic inflammatory diseases. The presence of both the cyano and benzyl groups enhances its ability to inhibit key inflammatory pathways, thereby reducing inflammation and associated symptoms.

The synthesis of Benzyl-4-cyano-cyclohexylaminopiperidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in the synthesis process, highlighting the importance of skilled chemists in developing this compound.

Quality control and analytical techniques play a vital role in ensuring the integrity of Benzyl-4-cyano-cyclohexylaminopiperidine. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity. These analytical methods provide critical data that ensures compliance with regulatory requirements and guarantees the safety and efficacy of pharmaceutical products.

The pharmacokinetic profile of Benzyl-4-cyano-cyclohexylaminopiperidine is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have provided valuable insights into its metabolic pathways, helping researchers identify potential drug-drug interactions and dosing strategies.

Future directions in research on Benzyl-4-cyano-cyclohexylaminopiperidine include exploring its mechanisms of action at a molecular level. Advanced computational methods such as molecular dynamics simulations and structure-based drug design are being utilized to understand how this compound interacts with biological targets. These studies aim to identify key binding sites and optimize the molecule's affinity for specific receptors.

The development of novel drug candidates like Benzyl-4-cyano-cyclohexylaminopiperidine relies heavily on collaboration between chemists, biologists, and clinicians. Interdisciplinary approaches are essential for translating laboratory findings into clinical applications that benefit patients worldwide. The ongoing research in this field underscores the importance of continued investment in pharmaceutical innovation.

In conclusion, Benzyl-4-cyano-cyclohexylaminopiperidine (CAS No. 968-85-4) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it a valuable candidate for treating neurological disorders and chronic inflammatory diseases. Advances in synthetic methodologies and analytical techniques continue to enhance our understanding of this molecule's properties and therapeutic potential.

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